molecular formula C5H5FN2O2S B146837 3-Fluoropyridine-2-sulfonamide CAS No. 133120-15-7

3-Fluoropyridine-2-sulfonamide

Cat. No. B146837
Key on ui cas rn: 133120-15-7
M. Wt: 176.17 g/mol
InChI Key: YXQKUNICQNTDLU-UHFFFAOYSA-N
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Patent
US05410063

Procedure details

1.06 g of hydrogen sulfide are passed at a temperature of +16° to +20° C. under a nitrogen atmosphere into a mixture of 6.88 g of potassium tert-butylate and 5 g of 3-fluoropyridin-2-ylsulfonamide in 90 ml of dimethylformamide. After the mixture has been stirred for 41/2 hours at a temperature of +50° C., 0.32 g of potassium tert-butylate are added and 0.1 g of hydrogen sulfide is passed in. After the reaction mixture has been stirred for 2 hours at a temperature of +50° C., it is concentrated in vacuo at a temperature of +75° C. The resulting oily residue is triturated with 135 ml of cold 0.75N sulfuric acid. After the residue has been filtered and washed with a little water, the resulting product is dried in vacuo over phosphorus pentoxide. This gives 3.58 g of 3-mercaptopyridin-2-ylsulfonamide of a melting point of +102° to +104° C.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].CC([O-])(C)C.[K+].F[C:9]1[C:10]([S:15]([NH2:18])(=[O:17])=[O:16])=[N:11][CH:12]=[CH:13][CH:14]=1>CN(C)C=O>[SH:1][C:9]1[C:10]([S:15]([NH2:18])(=[O:17])=[O:16])=[N:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
S
Name
Quantity
6.88 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C(=NC=CC1)S(=O)(=O)N
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
S

Conditions

Stirring
Type
CUSTOM
Details
After the reaction mixture has been stirred for 2 hours at a temperature of +50° C., it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo at a temperature of +75° C
CUSTOM
Type
CUSTOM
Details
The resulting oily residue is triturated with 135 ml of cold 0.75N sulfuric acid
FILTRATION
Type
FILTRATION
Details
After the residue has been filtered
WASH
Type
WASH
Details
washed with a little water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting product is dried in vacuo over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
SC=1C(=NC=CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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